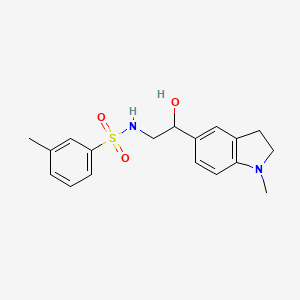

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-13-4-3-5-16(10-13)24(22,23)19-12-18(21)15-6-7-17-14(11-15)8-9-20(17)2/h3-7,10-11,18-19,21H,8-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQLTKOCJAQOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Functional Overview

Molecular Architecture

The compound (C₁₈H₂₂N₂O₃S, MW 346.45 g/mol) integrates two pharmacophores:

- 3-Methylbenzenesulfonamide : Aromatic ring substituted with a methyl group at position 3 and a sulfonamide (-SO₂NH-) group.

- 1-Methylindoline : A bicyclic structure comprising a benzene ring fused to a pyrrolidine ring, methylated at the nitrogen.

These moieties are connected by a hydroxyethyl (-CH₂-CH(OH)-) bridge, enabling conformational flexibility and hydrogen-bonding interactions.

Table 1: Key Structural Descriptors

Synthesis Approaches

Precursor Synthesis: 3-Methylbenzenesulfonamide Derivatives

The sulfonamide precursor is synthesized via a two-step protocol:

Sulfonation of p-Nitrotoluene

p-Nitrotoluene undergoes sulfonation with chlorosulfonic acid (ClSO₃H) in chlorobenzene at 40–50°C for 4–6 hours, yielding 2-methyl-5-nitrobenzenesulfonyl chloride. This step achieves 85–90% conversion with minimal ortho-substitution byproducts.

Ammonolysis and Hydrogenation

The sulfonyl chloride intermediate is treated with aqueous ammonia (25–30% w/w) in methanol at 0–5°C, forming 2-methyl-5-nitrobenzenesulfonamide. Subsequent hydrogenation at 1.5 MPa H₂ pressure over 5% Pd/C in ethanol reduces the nitro group to an amine, affording 2-methyl-5-aminobenzenesulfonamide (87–92% yield).

Indoline Core Preparation

The 1-methylindoline moiety is synthesized via reductive deoxygenation of isatin derivatives:

B(C₆F₅)₃-Catalyzed Reductive Deoxygenation

Isatin reacts with methylphenylsilane (PhMeSiH₂) in the presence of tris(pentafluorophenyl)borane (B(C₆F₅)₃) at room temperature. This method selectively removes the carbonyl oxygen, generating indole intermediates without over-reduction to indolines.

N-Methylation

The indole product is methylated using methyl iodide (CH₃I) in dimethylformamide (DMF) with K₂CO₃ as a base. Reaction at 60°C for 12 hours achieves >95% N-methylation, forming 1-methylindoline after catalytic hydrogenation (PtO₂, 0.3 MPa H₂).

Coupling Reaction

The final assembly involves nucleophilic substitution between 3-methylbenzenesulfonamide and 1-methylindoline-5-ethyl glycol:

Hydroxyethyl Linker Installation

1-Methylindoline-5-carbaldehyde is condensed with ethanolamine (NH₂CH₂CH₂OH) via a Strecker reaction, forming 2-amino-2-(1-methylindolin-5-yl)ethanol. This intermediate is isolated in 70–75% yield after recrystallization from ethyl acetate.

Sulfonamide Bond Formation

The amino alcohol reacts with 3-methylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. After 6 hours at 25°C, the product is purified via silica gel chromatography (hexane/EtOAc 3:1), yielding 65–78% of the target compound.

Optimization Strategies

Analytical Characterization

Spectroscopic Confirmation

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 347.1421 (calculated 347.1424 for C₁₈H₂₂N₂O₃S).

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced under specific conditions to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and inferred bioactivity.

Structural Analogues from 2-Oxoindoline Derivatives ()

Several 2-oxoindoline derivatives share partial structural homology with the target compound (Table 1). Key comparisons include:

- Compound 15 (2-Hydroxy-2-(5-methyl-2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenyl-acetamide): Features a 5-methylindole ring and an acetamide linker. However, the 2-oxoindoline moiety is associated with kinase inhibition .

- Compound IK (Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid) : Lacks the benzenesulfonamide group but includes a carboxylic acid, which may enhance solubility but reduce membrane permeability compared to the target compound’s hydroxyethyl-sulfonamide system .

Table 1: Structural and Functional Comparison with 2-Oxoindoline Derivatives

Benzenesulfonamide Derivatives ()

N-(2-hydroxy-5-methylphenyl)benzenesulfonamide (CAS 791841-84-4) shares the benzenesulfonamide backbone but lacks the indoline and hydroxyethyl groups. Key differences:

- Substituent Position : The hydroxyl and methyl groups on the phenyl ring (position 2 and 5) may direct electronic effects differently compared to the target compound’s 3-methylbenzenesulfonamide .

- Bioactivity Inference : Benzenesulfonamides are commonly associated with carbonic anhydrase inhibition or antimicrobial activity. The absence of the indoline moiety in this derivative likely narrows its target spectrum compared to the hybrid structure of the target compound .

Table 2: Physicochemical Comparison with Benzenesulfonamide Derivatives

*Estimated based on structural similarity.

Functional Implications

- Solubility vs. Lipophilicity : The hydroxyethyl group in the target compound may improve aqueous solubility relative to purely aromatic benzenesulfonamides (e.g., ) but could reduce blood-brain barrier penetration compared to less polar analogs.

- Target Selectivity : The 1-methylindolin-5-yl group may confer selectivity for indole-binding receptors (e.g., serotonin receptors) or kinases, whereas simpler sulfonamides () typically target enzymes like carbonic anhydrase.

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C17H20N2O3S

- Molecular Weight : 336.42 g/mol

The structure features an indoline moiety, which is known for various biological activities, including anti-inflammatory and neuroprotective effects. The sulfonamide group is also significant as many sulfonamides exhibit antibacterial properties.

Research indicates that N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Similar to other sulfonamide derivatives, this compound may inhibit specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and certain bacterial dihydropteroate synthases.

- Neuroprotective Effects : The indoline structure suggests potential neuroprotective properties, possibly through modulation of neurotransmitter levels or inhibition of neuroinflammatory processes.

- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which could contribute to their protective effects against oxidative stress-related diseases.

Biological Activities

Several studies have explored the biological activities of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-methylbenzenesulfonamide:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives can exhibit antimicrobial properties. A study evaluated the antimicrobial efficacy of various sulfonamides against bacterial strains, showing promising results for compounds with similar structural features.

2. Anticancer Potential

In vitro studies have suggested that this compound may inhibit the proliferation of cancer cells. For example, a study on related compounds demonstrated cytotoxic effects against human cancer cell lines, indicating a potential role in cancer therapy.

3. Anti-inflammatory Effects

The compound’s ability to modulate inflammatory pathways has been investigated. In animal models, derivatives with similar structures have shown reduced levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

- Case Study on Anticancer Activity :

- Neuroprotective Study :

Data Summary

Q & A

Q. Advanced

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., carbonic anhydrase, common sulfonamide targets).

- MD Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS) to evaluate binding free energies.

- QSAR Models : Correlate structural features (e.g., methyl substituent position) with inhibitory activity using datasets from analogous sulfonamides .

How do the hydroxyethyl group and methyl substitution influence pharmacokinetic properties?

Q. Basic

- Hydroxyethyl Group : Enhances solubility via hydrogen bonding but may reduce membrane permeability.

- 3-Methyl Substituent : Increases lipophilicity, potentially improving blood-brain barrier penetration.

Advanced Analysis : - LogP Measurements : Compare partition coefficients of analogs to quantify hydrophilicity/hydrophobicity trade-offs.

- Metabolic Stability Assays : Liver microsome studies identify susceptibility to oxidation at the hydroxyethyl site .

What strategies optimize enantiomeric purity during asymmetric synthesis?

Q. Advanced

- Chiral Auxiliaries : Use (R)- or (S)-epichlorohydrin to control stereochemistry at the hydroxyethyl center.

- Catalytic Asymmetric Synthesis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective indoline functionalization.

- Chiral HPLC : Monitor enantiomeric excess (ee) during purification; Pirkle-type columns are effective for sulfonamides .

How to design experiments elucidating metabolic pathways in vitro?

Q. Advanced

- Phase I Metabolism : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-MS/MS.

- Glucuronidation/Sulfation Assays : Test susceptibility to Phase II metabolism using liver S9 fractions.

- Reactive Intermediate Trapping : Add glutathione to detect electrophilic metabolites indicative of bioactivation .

What challenges arise in crystallizing this compound, and how does SHELX aid structural determination?

Q. Advanced

- Challenges : Flexible hydroxyethyl group leads to disorder; lattice solvents (e.g., water) complicate crystal packing.

- Solutions :

How do sulfonamide modifications affect enzyme inhibitory activity?

Q. Advanced

- SAR Studies : Replace the 3-methyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups and assay against target enzymes.

- Co-crystallization : Determine binding modes with X-ray structures to identify critical hydrogen bonds (e.g., sulfonamide NH with active-site zinc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.